molecular formula C19H20FN3O B2912312 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea CAS No. 1396800-50-2

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea

Katalognummer B2912312
CAS-Nummer: 1396800-50-2
Molekulargewicht: 325.387
InChI-Schlüssel: UHXIFBCQNCNNBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has gained significant attention in the scientific community for its potential applications in cancer treatment. It belongs to the class of small molecule inhibitors that target the tyrosine kinase activity of various proteins involved in cancer cell proliferation and survival.

Wirkmechanismus

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea acts as a competitive inhibitor of the ATP-binding site of tyrosine kinases. It binds to the kinase domain and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea has significant biochemical and physiological effects on cancer cells. It inhibits tumor angiogenesis by blocking the VEGFR and PDGFR signaling pathways. It also suppresses tumor cell migration and invasion by inhibiting the FGFR pathway. This compound has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea is its high specificity and selectivity for tyrosine kinases. It has minimal off-target effects and does not affect normal cells. This compound has shown promising results in preclinical studies and has the potential to be developed into a cancer therapeutic. However, its limitations include poor solubility and bioavailability, which may affect its efficacy in vivo. Further studies are needed to optimize its formulation and delivery methods.

Zukünftige Richtungen

For research include optimizing its formulation and delivery methods to improve its solubility and bioavailability. Studies are also needed to determine its efficacy in various cancer types and in combination with other therapies. The development of resistance to tyrosine kinase inhibitors is a major challenge in cancer treatment, and research is needed to investigate the mechanisms of resistance and develop strategies to overcome it. Furthermore, the use of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea in other diseases such as diabetes and inflammation is an area of active research. Overall, the potential for this compound in cancer treatment and other diseases is promising, and further research is warranted.

Synthesemethoden

The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea involves the reaction of 4-(Benzyl(methyl)amino)but-2-yn-1-ol with 2-fluoro-3-nitrophenyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reduced with palladium on charcoal and hydrogen gas to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea has been extensively studied for its potential in cancer treatment. It has been found to inhibit the activity of various tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These kinases play a crucial role in tumor angiogenesis, metastasis, and survival. Inhibition of these kinases by 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea leads to the suppression of tumor growth and progression.

Eigenschaften

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-23(15-16-9-3-2-4-10-16)14-8-7-13-21-19(24)22-18-12-6-5-11-17(18)20/h2-6,9-12H,13-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXIFBCQNCNNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.